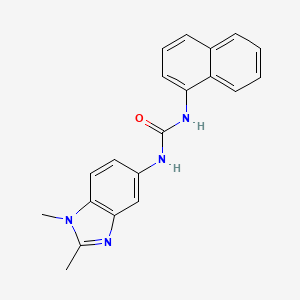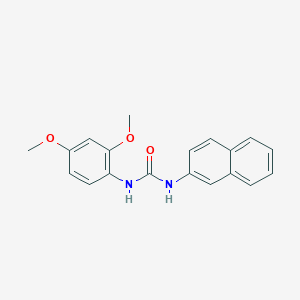![molecular formula C14H10Br2N2O2 B5731327 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide, also known as BBBC, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of carboximidamide derivatives, which are known for their diverse biological activities. BBBC has been synthesized using various methods and has shown potential in various scientific applications.
作用機序
The exact mechanism of action of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been suggested that 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide inhibits the activity of matrix metalloproteinases by binding to the catalytic zinc ion in the active site of the enzyme. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This property makes 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
実験室実験の利点と制限
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is easy to synthesize and has shown potential in various scientific applications. However, there are also some limitations to the use of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in lab experiments. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide is a relatively new compound, and its properties and mechanisms of action are not fully understood. Further research is needed to fully understand the potential of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in various scientific applications.
将来の方向性
There are several future directions for the research on 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide. One of the future directions is to investigate the potential of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide and its potential as a therapeutic agent. Another future direction is to investigate the potential of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide as a diagnostic tool for the detection of various diseases. Overall, the future directions for the research on 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide are vast, and further research is needed to fully understand the potential of this compound in various scientific applications.
Conclusion:
In conclusion, 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has shown potential in various scientific applications. It has been synthesized using different methods and has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. Although there are some limitations to the use of 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide in lab experiments, the future directions for the research on 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide are vast, and further research is needed to fully understand the potential of this compound in various scientific applications.
合成法
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-bromoaniline and 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with cyanamide to form 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide. Other methods include the reaction between 4-bromoaniline and 3-bromobenzoic acid followed by the reaction with cyanamide or the reaction between 4-bromoaniline and 3-bromobenzonitrile followed by the reaction with cyanamide.
科学的研究の応用
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has been widely used in scientific research for its unique properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This property makes 4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
特性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-11-6-4-9(5-7-11)13(17)18-20-14(19)10-2-1-3-12(16)8-10/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDUQDGSIXFSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)

![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)


![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)